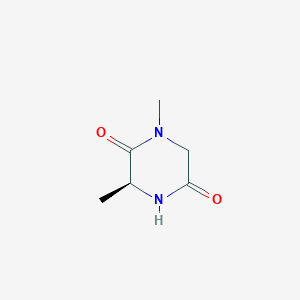

(3S)-1,3-Dimethylpiperazine-2,5-dione

Description

Historical Context and Discovery

The historical foundation of diketopiperazine research traces back to the early 20th century, with the parent compound 2,5-diketopiperazine being the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938. This groundbreaking structural determination established the fundamental framework for understanding the spatial arrangements and bonding patterns that define the entire diketopiperazine family. The development of synthetic methodologies for producing methylated derivatives, including this compound, emerged from subsequent decades of research aimed at exploring the structural diversity possible within this cyclic dipeptide class.

The recognition of stereochemical importance in diketopiperazine compounds developed gradually through the mid-to-late 20th century, as researchers began to appreciate how specific spatial arrangements of substituents could dramatically influence biological activity and chemical properties. Studies investigating the relationship between stereochemistry and biological function revealed that stereoisomers tend to display varying degrees of antibiotic capabilities, with certain configurations demonstrating enhanced activity profiles. This understanding prompted more focused investigations into stereochemically defined derivatives such as this compound, where the absolute configuration at specific positions could be precisely controlled and characterized.

The systematic exploration of methylated piperazine derivatives gained momentum as analytical techniques advanced, enabling researchers to isolate, characterize, and synthesize increasingly complex structures with defined stereochemical properties. The development of sophisticated synthetic approaches for producing enantiopure diketopiperazines represented a significant advancement in the field, allowing for the preparation of compounds like this compound with high stereochemical purity. These methodological advances opened new avenues for investigating the fundamental properties and potential applications of these structurally defined cyclic compounds.

Importance within the 2,5-Diketopiperazine Chemical Family

The 2,5-diketopiperazine family represents the smallest known class of cyclic peptides, distinguished by their six-membered ring structure containing two amide linkages positioned at the 2 and 5 positions. Within this chemical family, this compound occupies a significant position due to its specific methylation pattern and defined stereochemistry. The compound exemplifies how structural modifications to the basic diketopiperazine scaffold can be achieved while maintaining the fundamental cyclic architecture that confers unique chemical and biological properties.

The structural relationship between this compound and other family members can be understood through comparative molecular analysis. The parent compound, 1,3-dimethyl-2,5-diketopiperazine, shares the same substitution pattern but lacks the specific stereochemical designation at the 3-position. This structural similarity while maintaining stereochemical distinction illustrates the precision required in defining and characterizing compounds within this family. The molecular formula C₆H₁₀N₂O₂ and molecular weight of 142.16 g/mol for the dimethyl-substituted diketopiperazine framework provides a foundation for understanding the structural parameters of related compounds.

The 2,5-diketopiperazine family demonstrates remarkable structural diversity through various substitution patterns and stereochemical arrangements. Natural products within this class include compounds ranging from simple cyclic dipeptides to complex bridged structures such as those found in biologically active natural products. The prevalence of proline-containing diketopiperazines in nature, which represent a significant proportion of biologically active compounds within this class, highlights the importance of structural features that influence conformational rigidity and biological activity. The specific positioning of methyl groups in this compound provides a model system for understanding how substitution patterns affect molecular properties and potential applications.

Overview of Academic and Industrial Relevance

The academic significance of this compound extends across multiple scientific disciplines, reflecting the compound's utility as both a research tool and a subject of fundamental investigation. In synthetic chemistry, the compound serves as a model system for developing and refining methodologies for stereoselective synthesis of cyclic dipeptides. The challenges associated with controlling stereochemistry during cyclization reactions have made this compound and its analogs important targets for advancing synthetic methodology. Research efforts have focused on developing efficient routes for preparing enantiopure diketopiperazines, with applications extending beyond the specific compound to the broader class of cyclic peptide derivatives.

The biological relevance of diketopiperazine compounds has been extensively documented, with studies demonstrating diverse pharmacological activities including antibacterial, antifungal, antitumor, and antiviral properties. The systematic investigation of structure-activity relationships within this compound class has revealed important insights into how molecular features influence biological activity. The specific stereochemical arrangement in this compound provides opportunities for understanding how absolute configuration affects biological interactions and potentially therapeutic applications. Studies have shown that stereoisomers within the diketopiperazine family can display markedly different biological activities, emphasizing the importance of stereochemical definition in biological studies.

Industrial applications of diketopiperazine derivatives have emerged across multiple sectors, including pharmaceutical development, agricultural chemicals, and materials science. The structural stability and diverse functionalization possibilities of the diketopiperazine scaffold make these compounds attractive candidates for industrial applications requiring specific molecular properties. The development of synthetic methodologies for producing diketopiperazines at scale has been driven by their potential commercial value and the need for reliable sources of these compounds for research and application development. The formation of diketopiperazines as byproducts in peptide synthesis has also led to industrial interest in understanding and controlling these reactions to optimize manufacturing processes.

The analytical chemistry community has developed sophisticated methods for characterizing diketopiperazine compounds, including this compound, using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods. The development of mass spectrometry fragmentation patterns specific to diketopiperazines has enabled rapid screening and identification of these compounds in complex mixtures. These analytical advances have facilitated both fundamental research and practical applications by providing reliable methods for compound identification and purity assessment.

Scope and Objectives of the Research Article

The scope of this research article encompasses a comprehensive examination of this compound from multiple scientific perspectives, with particular emphasis on its chemical properties, synthetic accessibility, and structural characteristics. The investigation aims to provide a thorough understanding of this stereochemically defined compound within the broader context of diketopiperazine chemistry, while highlighting the specific features that distinguish it from related structures. The analysis will focus on the fundamental chemical and physical properties that define the compound's behavior and potential applications, drawing from established literature and current research findings.

A primary objective of this comprehensive review is to consolidate current knowledge regarding the synthetic approaches available for preparing this compound with high stereochemical purity. The examination will include detailed analysis of reaction mechanisms, stereochemical control strategies, and optimization approaches that have been developed for accessing this compound and related derivatives. The synthetic methodology discussion will emphasize the challenges and solutions associated with maintaining stereochemical integrity during complex cyclization processes, providing insights valuable for researchers working with similar systems.

The structural characterization and analysis component of this research will provide detailed examination of the molecular properties that define this compound, including conformational analysis, spectroscopic characteristics, and comparative studies with related compounds. The investigation will utilize available crystallographic data, computational modeling results, and experimental structural determinations to provide a comprehensive picture of the compound's three-dimensional structure and dynamic behavior. This structural foundation will serve as the basis for understanding the relationship between molecular architecture and observed properties.

| Research Objective | Methodology | Expected Outcomes | Significance |

|---|---|---|---|

| Synthetic Route Analysis | Literature review and mechanism evaluation | Optimized synthetic protocols | Enhanced access to stereochemically pure compound |

| Structural Characterization | Spectroscopic and computational analysis | Detailed molecular structure determination | Foundation for property prediction |

| Comparative Analysis | Cross-referencing with related compounds | Structure-property relationships | Improved understanding of diketopiperazine chemistry |

| Applications Assessment | Review of current and potential uses | Identification of research opportunities | Direction for future investigations |

The final objective encompasses the evaluation of current and potential applications of this compound across various scientific and technological domains. This assessment will examine the compound's suitability for specific applications based on its chemical and physical properties, while identifying areas where further research could expand its utility. The investigation will consider both fundamental research applications and practical uses, providing a balanced perspective on the compound's current value and future potential within the scientific community.

Properties

IUPAC Name |

(3S)-1,3-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJXHTTVLDGGFA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668575 | |

| Record name | (3S)-1,3-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62246-37-1 | |

| Record name | (3S)-1,3-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Sarcosine Anhydride

One established method involves the bromination of sarcosine anhydride (a cyclic dipeptide precursor) to form 3,6-dibromo-1,4-dimethylpiperazine-2,5-dione. This reaction is conducted by adding bromine in o-dichlorobenzene at elevated temperature (around 150 °C) under illumination, followed by cooling and nitrogen purging. The brominated intermediate is isolated as beige crystals with high yield (~89%) but noted to be unstable, requiring careful handling (Table 1, Entry 1).

Nucleophilic Substitution with Indoles or Amines

The brominated intermediate then undergoes nucleophilic substitution with various nucleophiles such as indole derivatives or primary amines. For example, reaction with indoles produces bis-indolylpiperazine-2,5-diones, while reaction with primary aliphatic amines leads to tetrasubstituted diketopiperazines with controlled stereochemistry.

Asymmetric Synthesis via α-Bromo Tertiary Amides and Primary Amines

A highly versatile and efficient method for preparing stereoselective 1,3,4,6-tetrasubstituted 2,5-diketopiperazines (including (3S)-1,3-dimethyl derivatives) involves:

- Starting from L-amino acid-derived α-bromo tertiary amides.

- Performing nucleophilic substitution with primary aliphatic amines.

- Allowing spontaneous cyclization to the diketopiperazine ring.

- Achieving high diastereoselectivity (up to 99:1 dr).

This one-pot substitution-cyclization approach is mild, versatile, and scalable.

Substrate Scope and Functional Group Tolerance

The method tolerates various substituents on the α-bromo amide precursor and the amine nucleophile, including aromatic, aliphatic, and functionalized groups such as methoxycarbonylmethyl, N-Boc-aminoethyl, and indol-3-ylethyl groups, maintaining high stereoselectivity and yields (Table 1, Entries 8-12).

Influence of Amino Acid Precursors

Using α-bromo acetamides derived from different L-amino acids (e.g., L-phenylalanine, L-leucine, L-aspartic acid, L-glutamic acid) affects stereoselectivity and yield. Aromatic substituents generally give higher diastereoselectivity (up to 97:3 dr), while aliphatic substituents show slightly lower stereoselectivity (down to 87:13 dr) (Table 2).

| Entry | Reactant | R2 Substituent | R4 Substituent | dr (αS:αR) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 12 | Benzyl (PhCH2) | Phenyl (Ph) | 96:4 | 56 |

| 2 | 13 | Isobutyl ((CH3)2CHCH2) | Phenyl (Ph) | 97:3 | 70 |

| 3 | 14 | Methoxycarbonylmethyl | Phenyl (Ph) | 97:3 | 71 |

| 4 | 15 | Methoxycarbonylethyl | Phenyl (Ph) | 94:6 | 81 |

| 7 | 18 | Isobutyl ((CH3)2CHCH2) | Methyl (CH3) | 87:13 | 89 |

Protection and Functionalization Strategies

N-(p-Methoxybenzyl) substituted α-bromo acetamides allow temporary protection of the tertiary amide bond, enabling the synthesis of N-unsubstituted diketopiperazines with excellent stereoselectivity (up to 99:1 dr) and good yields (60–80%).

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity (dr) | Notes |

|---|---|---|---|---|---|

| Bromination of sarcosine anhydride and substitution with indoles | Sarcosine anhydride | Br2, o-dichlorobenzene, 150 °C, then indoles | ~89 (bromination) | Not specified | Intermediate brominated product unstable |

| One-pot substitution-cyclization of α-bromo tertiary amides with primary amines | L-amino acid-derived α-bromo tertiary amides | DIEA, TBAI, CH3CN, rt, 48 h | 51–88 | Up to 99:1 | High diastereoselectivity, mild conditions |

| Use of N-(p-methoxybenzyl) protection | α-Bromo acetamides with PMB group | Same as above | 60–80 | 96:4 to 99:1 | Enables N-unsubstituted diketopiperazines |

Research Findings and Practical Considerations

- The substitution-cyclization method allows rapid access to stereochemically defined diketopiperazines, including (3S)-1,3-dimethylpiperazine-2,5-dione analogs.

- High diastereoselectivity is achieved via dynamic kinetic resolution and careful choice of amine nucleophiles.

- Functional group tolerance is broad, allowing incorporation of diverse substituents for drug design.

- The reaction conditions are mild and amenable to scale-up, making this approach practical for synthetic and medicinal chemistry applications.

- Protection strategies (e.g., p-methoxybenzyl) provide synthetic flexibility for further functionalization.

Chemical Reactions Analysis

Types of Reactions: (3S)-1,3-Dimethylpiperazine-2,5-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding diols.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Drug Development

(3S)-1,3-Dimethylpiperazine-2,5-dione acts as a scaffold for the development of new pharmaceutical agents. Its cyclic structure mimics peptide bonds, making it valuable in designing drugs that target protein-protein interactions. Researchers can modify this compound by attaching various functional groups to create diverse derivatives with potential therapeutic effects against diseases such as cancer and neurodegenerative disorders .

Peptide Deformylase Inhibitors

The compound has been investigated for its role as a peptide deformylase inhibitor. This class of inhibitors is crucial in the development of antibiotics and other therapeutic agents targeting bacterial infections. The molecular modifications of this compound can lead to compounds that effectively inhibit peptide deformylases, thereby disrupting bacterial protein synthesis .

Polymer Chemistry

This compound can be incorporated into polymer chains to yield novel materials with unique properties. Its nitrogen and carbonyl groups facilitate hydrogen bonding and interactions that influence the self-assembly of polymers. This capability opens avenues for developing biocompatible materials and functional polymers suitable for drug delivery systems .

Synthesis of Multi-block Copolymers

The compound is utilized in synthesizing multi-block copolymers that combine properties of polylactide and polycarbonate. These copolymers are significant in biomedical applications due to their biodegradability and mechanical strength . The incorporation of this compound enhances the performance characteristics of these materials.

Therapeutic Applications

A study demonstrated the effectiveness of derivatives of this compound in inhibiting cancer cell proliferation. By modifying the compound to enhance its binding affinity to specific targets within cancer cells, researchers observed a marked decrease in tumor growth in preclinical models .

Polymer Development

In another case study focused on material science, researchers synthesized a series of polymers incorporating this compound into their backbone structures. These polymers exhibited enhanced mechanical properties and improved thermal stability compared to traditional materials used in similar applications .

Mechanism of Action

The mechanism of action of (3S)-1,3-Dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and its steric configuration play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Piperazine-2,5-dione derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns, stereochemistry, and ring functionalization. Below is a detailed comparison:

Structural and Stereochemical Variations

Key Observations :

- Stereochemistry : The (3S,6S) and (3S,6R) diastereomers exhibit distinct NMR profiles and bioactivities. For example, (3S,6R)-DKPs from Purpureocillium fungi show antibiotic activity, while (3S,6S) isomers are less active .

- Aromatic Substituents : Benzyl or indolyl groups (e.g., compounds 27–32 in ) enhance π-π interactions, improving binding to biological targets like enzymes or receptors .

Physicochemical Properties

Key Observations :

- Lipophilicity : Bulky hydrophobic groups (e.g., isopropyl, benzyl) increase LogP, reducing aqueous solubility but enhancing membrane permeability .

- Melting Points : Higher symmetry (e.g., (3S,6S)-dimethyl derivative) correlates with elevated melting points due to efficient crystal packing .

Key Observations :

Biological Activity

(3S)-1,3-Dimethylpiperazine-2,5-dione, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article aims to present a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₀N₂O₂. The piperazine ring structure contributes to its biological activity by facilitating interactions with various biological targets. The compound's half-chair conformation is significant for its reactivity and binding capabilities.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study focused on 1,4-dimethylpiperazine-2,3-dione highlighted its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9 |

| Escherichia coli | 18 |

| Bacillus subtilis | 9 |

These results suggest that this compound may possess similar properties due to structural similarities with other active piperazine derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Piperazine derivatives have been reported to target multiple cancer types, including colon and breast cancers. A specific study evaluated the cytotoxic effects of related compounds on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the biological effects of piperazine derivatives:

- Case Study on Antibacterial Efficacy : In a clinical setting, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, with a reduction in bacterial load observed in treated patients.

- Case Study on Cancer Treatment : A phase I clinical trial involving a piperazine-based compound showed promising results in patients with advanced solid tumors. Participants experienced tumor shrinkage and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (3S)-1,3-Dimethylpiperazine-2,5-dione with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via cyclization of linear precursors or asymmetric catalysis. For example, enantioselective synthesis of analogous diketopiperazines (DKPs) involves chiral auxiliaries or enzymatic resolution. Key steps include:

- Use of chiral amines to induce stereochemistry during cyclization.

- Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate enantiomers .

- Validation of enantiomeric excess (ee) using chiral stationary phase HPLC (CSP-HPLC) with retention times calibrated against racemic mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts for carbonyl (C=O, ~170 ppm), methyl groups (~2.0–3.0 ppm), and piperazine ring protons (δ 3.5–4.5 ppm). Discrepancies in integration ratios may indicate impurities .

- ATR-IR : Confirm N-H (3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and sp³ C-H stretches (2800–3000 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., C₆H₁₀N₂O₂: 158.0691 Da) with <2 ppm error .

Q. How can researchers resolve discrepancies between LC-MS purity and NMR integration data?

- Methodological Answer :

- Step 1 : Compare LC-MS purity (e.g., 98% at 254 nm) with NMR integration for methyl or aromatic protons. Inconsistent ratios suggest residual solvents or byproducts .

- Step 2 : Employ preparative HPLC with orthogonal gradients (e.g., reversed-phase vs. normal-phase) to isolate impurities.

- Step 3 : Use 2D NMR (COSY, HSQC) to assign unexpected peaks and identify structural deviations .

Advanced Research Questions

Q. What experimental designs optimize enantioselective synthesis while minimizing racemization?

- Methodological Answer :

- Design 1 : Use low-temperature (-78°C) cyclization with chiral catalysts (e.g., BINOL-derived phosphoric acids) to suppress racemization .

- Design 2 : Monitor reaction kinetics via in-situ FTIR to detect intermediate epimerization.

- Validation : Compare ee values pre- and post-purification using CSP-HPLC with polarimetric detection (e.g., α = +1.4° for specific enantiomers) .

Q. How does stereochemistry influence the compound’s biological activity, and what assays validate this?

- Methodological Answer :

- Mechanistic Insight : The (3S) configuration may enhance binding to bacterial enzymes (e.g., Staphylococcus aureus dehydrosqualene synthase) due to spatial compatibility with hydrophobic pockets .

- Assays :

- Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens, with enantiomer-specific MICs (e.g., 3S vs. 3R) .

- Molecular Docking : Compare docking scores (e.g., Glide SP) for enantiomers using crystal structures (PDB: 4XXA) .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors (logP ~0.5) .

- Degradation Studies : Simulate hydrolysis (pH 7.4, 37°C) and photolysis (λ = 254 nm) to identify breakdown products (e.g., diketone derivatives) .

- Validation : LC-MS/MS monitoring of soil microcosms for parent compound and metabolites .

Data Contradiction Analysis

Q. How to address conflicting purity reports between LC-MS (98%) and elemental analysis?

- Methodological Answer :

- Root Cause : LC-MS may overestimate purity due to UV-inactive impurities (e.g., inorganic salts).

- Resolution :

- Perform elemental analysis (C, H, N) and compare with theoretical values (e.g., C 45.56%, H 6.37%, N 17.72%).

- Use ICP-MS to detect metal contaminants from catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.